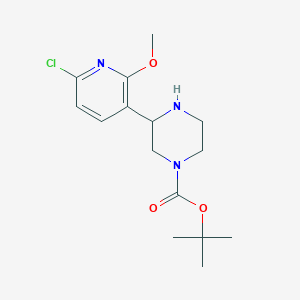

叔丁基3-(6-氯-2-甲氧基吡啶-3-基)哌嗪-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

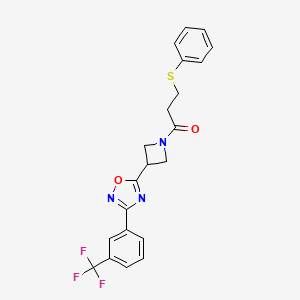

Tert-butyl 3-(6-chloro-2-methoxypyridin-3-yl)piperazine-1-carboxylate is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as TFMPP and belongs to the piperazine family of compounds. TFMPP has been widely studied for its potential therapeutic applications and its mechanism of action in the human body.

科学研究应用

Antitubercular Activity

Specific Scientific Field

Medicinal chemistry and drug discovery

Summary

Tert-butyl 3-(6-chloro-2-methoxypyridin-3-yl)piperazine-1-carboxylate has been investigated for its antitubercular activity. Researchers aimed to identify potent anti-tubercular agents to enhance tuberculosis therapy. Pyrazinamide, a first-line drug in TB treatment, served as a reference compound. The synthesized derivatives were evaluated for their efficacy against Mycobacterium tuberculosis H37Ra .

Methods and Experimental Procedures

- In Vitro Evaluation : The compounds were screened in vitro at a concentration of 10 μg/disc. Antibacterial activity was assessed against Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .

Results and Outcomes

The synthesized derivatives exhibited promising antitubercular activity. Further studies are warranted to optimize their efficacy and safety profiles. Quantitative data on minimum inhibitory concentrations (MICs) and statistical analyses were reported .

Chemoselective Tert-Butoxycarbonylation

Specific Scientific Field

Organic synthesis and chemical reactions

Summary

Tert-butyl 3-(6-chloro-2-methoxypyridin-3-yl)piperazine-1-carboxylate has been employed as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines. This reaction provides a green and efficient method for introducing tert-butoxycarbonyl (Boc) protecting groups in organic synthesis .

Methods and Experimental Procedures

Results and Outcomes

The reaction successfully introduced Boc protecting groups onto various amines. The method offers advantages in terms of selectivity, efficiency, and environmental impact .

属性

IUPAC Name |

tert-butyl 3-(6-chloro-2-methoxypyridin-3-yl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClN3O3/c1-15(2,3)22-14(20)19-8-7-17-11(9-19)10-5-6-12(16)18-13(10)21-4/h5-6,11,17H,7-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOYLVTQVBIHLBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C2=C(N=C(C=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(6-chloro-2-methoxypyridin-3-yl)piperazine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-fluoro-2-(3-(phenylthio)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2650271.png)

![Cyclopropyl(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2650281.png)

![2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2650283.png)

![9-Prop-2-enoyl-1-oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B2650286.png)

![N-(benzo[d]thiazol-2-yl)-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate](/img/structure/B2650287.png)

![2-((4-(tert-butyl)phenoxy)methyl)-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2650288.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2650289.png)

![N-Tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-YL]acetamide hydrochloride](/img/structure/B2650291.png)

![3-methoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)naphthalene-2-carboxamide](/img/structure/B2650293.png)